molecular formula C6H2ClF3IN B1412167 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine CAS No. 1227578-22-4

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1412167
M. Wt: 307.44 g/mol
InChI Key: SFYHXUCBYFDWLX-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a type of pyridine derivative. Pyridine derivatives are used as model substrates for regioexhaustive functionalization . It’s also used as a reagent in the synthesis of aminoisoindoles .


Synthesis Analysis

The synthesis of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine and its derivatives is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is C6H2ClF3IN . The InChI code is 1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H .


Chemical Reactions Analysis

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is used as a reagent in the synthesis of various compounds. For example, it’s used in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors .


Physical And Chemical Properties Analysis

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine has a molecular weight of 307.44 . It’s a solid at room temperature . The melting point is 94-95℃, the boiling point is 231℃, and the density is 2.046 .

Scientific Research Applications

Metalations and Functionalizations

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various carboxylic acids through metalation and subsequent functionalization processes. Researchers have successfully converted similar chloro-, bromo-, and iodo(trifluoromethyl)pyridines into multiple carboxylic acids by selective deprotonation and carboxylation, demonstrating the compound's utility in regioselective chemical transformations (Cottet et al., 2004).

Antimicrobial Activities and DNA Interaction

Studies have investigated the antimicrobial activities of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, and their interaction with DNA. These investigations provide insights into the biological activities of halogenated pyridines and their potential applications in medical research (Evecen et al., 2017).

Spectroscopic and Structural Characterization

The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been studied, yielding information on the structural and spectroscopic properties of the resulting complexes. Such research highlights the potential of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine derivatives in the development of new materials with unique chemical and physical properties (Chernov'yants et al., 2011).

Regioexhaustive Functionalization

The concept of regioexhaustive functionalization has been applied to chloro(trifluoromethyl)pyridines, demonstrating the compound's versatility in synthetic chemistry. Through a variety of organometallic methods, researchers have achieved selective functionalization, further underscoring the importance of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine in complex chemical syntheses (Cottet & Schlosser, 2004).

Safety And Hazards

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Currently, the major use of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It’s expected that many novel applications of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

4-chloro-2-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHXUCBYFDWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259928
Record name 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine

CAS RN

1227578-22-4
Record name 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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